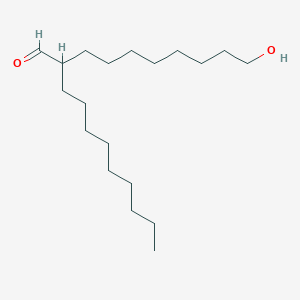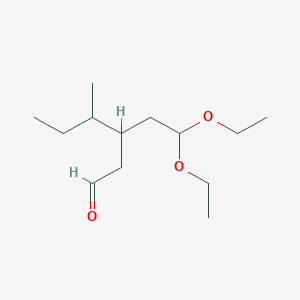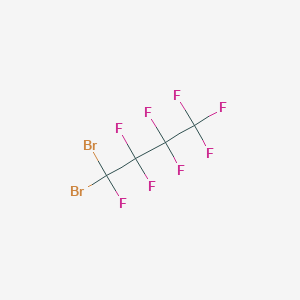
o-Mentha-1(7),5,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Mentha-1(7),5,8-triene is an organic compound with the molecular formula C₁₀H₁₄ and a molecular weight of 134.2182 g/mol . It is a member of the terpene family, which are naturally occurring organic compounds produced by a variety of plants. Terpenes are known for their aromatic properties and play a significant role in traditional medicine and modern pharmacology.
Preparation Methods
The synthesis of o-Mentha-1(7),5,8-triene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. For instance, the cyclization of a p-menthane derivative can yield this compound . Industrial production methods often involve the extraction of essential oils from plants, followed by purification processes such as distillation and chromatography to isolate the desired compound .
Chemical Reactions Analysis
o-Mentha-1(7),5,8-triene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield saturated hydrocarbons . Substitution reactions, such as halogenation, can introduce halogen atoms into the molecule, resulting in halogenated derivatives .
Scientific Research Applications
o-Mentha-1(7),5,8-triene has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities. In industry, this compound is used in the production of fragrances, flavors, and other value-added products .
Mechanism of Action
The mechanism of action of o-Mentha-1(7),5,8-triene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with ion channels and receptors in the nervous system, contributing to its analgesic effects .
Comparison with Similar Compounds
o-Mentha-1(7),5,8-triene can be compared with other similar compounds, such as p-Mentha-1,5,8-triene and α-pinene. While all these compounds belong to the terpene family and share similar structural features, they differ in their specific chemical properties and biological activities. For instance, p-Mentha-1,5,8-triene has a different arrangement of double bonds, which can influence its reactivity and interaction with biological targets . α-Pinene, on the other hand, is known for its strong antimicrobial properties and is commonly used in the production of disinfectants and insect repellents .
Properties
| 76786-83-9 | |
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
3-methylidene-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4,6,10H,1,3,5,7H2,2H3 |
InChI Key |
HZHNTXKWFDHZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC=CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


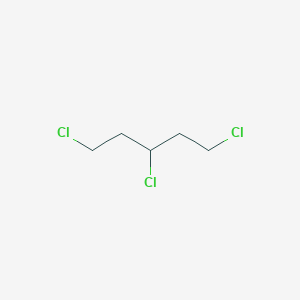

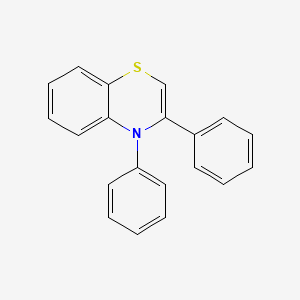
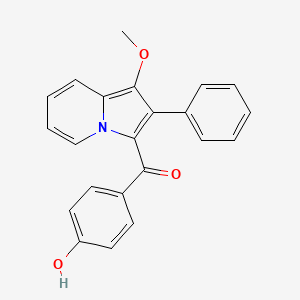
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
